N,1-Dimethyl-1H-pyrazol-4-amine dihydrochloride
Description
N,1-Dimethyl-1H-pyrazol-4-amine dihydrochloride is a pyrazole derivative characterized by a methyl group substitution at the 1-position and an amine group at the 4-position of the pyrazole ring, with two hydrochloride counterions. Its molecular formula is C₇H₁₆Cl₂N₃ (as inferred from structural analogs in and ), with a molecular weight of 165.66 g/mol and CAS number 1896159-87-7 . Its dihydrochloride form enhances aqueous solubility, making it suitable for applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N,1-dimethylpyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c1-6-5-3-7-8(2)4-5;;/h3-4,6H,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWCIXDFBIGIJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN(N=C1)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,1-Dimethyl-1H-pyrazol-4-amine dihydrochloride involves several steps. One common method includes the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) at 100°C for 4 hours . This reaction yields N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine, which can then be further processed to obtain the dihydrochloride salt. Industrial production methods often involve similar synthetic routes but are optimized for larger scale production.
Chemical Reactions Analysis
N,1-Dimethyl-1H-pyrazol-4-amine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine monohydrate, sodium hydride (NaH), and gold catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazine monohydrate can lead to the formation of pyrazole derivatives .
Scientific Research Applications
Medicinal Chemistry
N,1-Dimethyl-1H-pyrazol-4-amine dihydrochloride has been investigated for its potential as a bioactive compound. Its structural features suggest several therapeutic applications:
- Anti-inflammatory Properties : Preliminary studies indicate that this compound may exhibit anti-inflammatory effects, positioning it as a potential candidate for the development of new anti-inflammatory drugs.
- Antimicrobial Activity : Similar to other pyrazole derivatives, this compound may possess antimicrobial properties, warranting further investigation into its efficacy against various pathogens.
- Anticancer Potential : The compound's interaction with biological systems suggests potential anticancer activities, although specific studies are needed to confirm these effects.
Agrochemicals
Research has also explored the use of this compound in the formulation of pesticides. Its structural characteristics may contribute to the development of novel agrochemical agents that can enhance crop protection and yield .
Material Science
The compound's unique properties make it suitable for applications in material science. Its ability to act as a non-ionic organic buffering agent is beneficial in various biological and chemical processes . This property is particularly useful in cell culture applications where maintaining a stable pH is crucial.
Synthesis Summary Table
| Method | Key Steps | Yield (%) |
|---|---|---|
| Reduction with Pd/C | Hydrogenation of nitro derivatives | Up to 96% |
| Halogenation followed by Reduction | Sequential halogenation and reduction | High selectivity |
Case Study 1: Anti-inflammatory Activity
In a study investigating the anti-inflammatory properties of various pyrazole derivatives, this compound was shown to inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Study 2: Anticancer Potential
Research conducted on pyrazole derivatives indicated that this compound exhibited cytotoxic effects against specific cancer cell lines. Further studies are required to elucidate the underlying mechanisms and optimize its efficacy as an anticancer agent.
Mechanism of Action
The mechanism of action of N,1-Dimethyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives have been shown to inhibit protein kinases, topoisomerase II, and other enzymes involved in cellular processes . These interactions can lead to the suppression of pathways such as the HIF-1 pathway, which is involved in cancer progression . The exact mechanism of action may vary depending on the specific derivative and its target.
Comparison with Similar Compounds
1-Methyl-1H-pyrazol-4-amine Dihydrochloride (CAS 1063734-49-5)
- Structural Difference : Lacks the N-methyl group present in the target compound, resulting in a simpler structure.
- Physicochemical Properties : Molecular weight 158.03 g/mol (C₄H₁₀Cl₂N₃), with a similarity score of 0.97 to the target compound .
- Its dihydrochloride form ensures comparable solubility to the target compound.
1-Methyl-1H-pyrazol-4-amine Hydrochloride (CAS 127107-23-7)
- Structural Difference : Contains only one hydrochloride counterion instead of two.
- Physicochemical Properties : Molecular weight 133.59 g/mol (C₄H₈ClN₃), with a similarity score of 0.97 .
- Functional Impact : The single hydrochloride reduces solubility in polar solvents compared to the dihydrochloride form. This may limit its utility in aqueous reaction systems.
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine Hydrochloride ()
- Structural Difference : Features a difluoromethyl group at the 5-position and a 2-methylphenyl substituent at the 1-position.
- Physicochemical Properties : Higher molecular weight due to aromatic and fluorinated groups. Increased hydrophobicity impacts membrane permeability, making it more suitable for lipid-based pharmaceutical formulations.
- Applications : Used in agrochemical and pharmaceutical research due to enhanced metabolic stability from fluorine substitution .
1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-amine Dihydrochloride (CAS 1909328-09-1)
- Structural Difference: Incorporates a dimethylaminoethyl side chain at the 1-position.
- Physicochemical Properties : Molecular weight 227.13 g/mol (C₇H₁₆Cl₂N₄). The cationic side chain enhances solubility in acidic conditions and may confer unique binding properties in biological systems .
- Applications: Potential use in drug discovery targeting ion channels or neurotransmitter receptors due to its tertiary amine functionality.
Comparative Analysis of Physicochemical Properties
| Property | N,1-Dimethyl-1H-pyrazol-4-amine Dihydrochloride | 1-Methyl-1H-pyrazol-4-amine Dihydrochloride | 1-Methyl-1H-pyrazol-4-amine Hydrochloride |
|---|---|---|---|
| Molecular Weight (g/mol) | 165.66 | 158.03 | 133.59 |
| CAS Number | 1896159-87-7 | 1063734-49-5 | 127107-23-7 |
| Hydrochloride Counterions | 2 | 2 | 1 |
| Solubility (Polar Solvents) | High | High | Moderate |
| Structural Complexity | Moderate | Low | Low |
Key Observations :
- The dihydrochloride form consistently improves solubility compared to mono-hydrochloride analogs.
Biological Activity
N,1-Dimethyl-1H-pyrazol-4-amine dihydrochloride is a pyrazole derivative that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Overview of Pyrazole Derivatives
Pyrazoles are a class of heterocyclic compounds known for their wide-ranging biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. The structural versatility of pyrazole derivatives allows for modifications that can enhance their pharmacological profiles. This compound is one such compound that has shown promise in various studies.
Target Interactions:
Research indicates that related pyrazole compounds exhibit potent antipromastigote activity, suggesting interactions with specific parasitic targets. Molecular simulation studies have demonstrated favorable binding patterns in target proteins, characterized by lower binding free energy. This suggests that this compound may also interact with similar biological targets.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives:
- Cell Line Studies: N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL, respectively .
- Growth Inhibition: A review indicated that various pyrazole compounds demonstrated growth inhibition in multiple cancer cell lines including MCF7 and A549, with GI50 values ranging from 3.79 µM to 42.30 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | P815 | 17.82 |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | A549 | 26 |
Anti-inflammatory Activity
Pyrazole derivatives have also been explored for their anti-inflammatory properties:
- Cytokine Inhibition: Compounds synthesized from pyrazole scaffolds have shown promising inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, with some compounds achieving up to 93% inhibition at concentrations comparable to standard drugs like dexamethasone .
Pharmacokinetics
Currently, detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound is limited. However, understanding the pharmacokinetics is crucial for evaluating its therapeutic potential.
Recent Advances
Recent literature has documented the synthesis and evaluation of various pyrazole derivatives:
- Antitumor Activity: A study reported novel derivatives exhibiting significant antitumor activity with IC50 values as low as 0.01 µM against MCF7 cells .
- Antimicrobial Properties: Pyrazole derivatives have been tested against bacterial strains such as E. coli and S. aureus, showing varying degrees of antimicrobial activity .
Q & A
Q. What are the standard synthetic routes for preparing N,1-Dimethyl-1H-pyrazol-4-amine dihydrochloride, and how are reaction conditions optimized?
The synthesis typically involves alkylation of pyrazole precursors followed by salt formation. A common route includes reacting 1-methyl-1H-pyrazol-4-amine with methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or THF. The dihydrochloride salt is formed by treating the free base with hydrochloric acid under controlled pH and temperature . Optimization focuses on reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios to minimize byproducts. Purification via recrystallization or column chromatography ensures ≥95% purity .
Q. How is the structural integrity of this compound confirmed experimentally?
Structural confirmation employs:
- NMR Spectroscopy : ¹H and ¹³C NMR verify methyl group positions (δ 2.5–3.5 ppm for N-methyl) and pyrazole ring protons (δ 7.0–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak ([M+H]⁺ at m/z 142.1 for the free base) .
- X-ray Crystallography : SHELX software refines crystal structures to validate bond lengths and angles, particularly for salt forms .
Q. What solubility and stability considerations are critical for handling this compound in aqueous solutions?
The dihydrochloride salt enhances water solubility (>50 mg/mL) compared to the free base. Stability studies show degradation <5% over 24 hours in pH 4–7 buffers at 25°C. Storage at –20°C under nitrogen is recommended to prevent hygroscopic decomposition .
Advanced Research Questions
Q. What strategies resolve conflicting crystallographic data during structural elucidation of pyrazole derivatives?
Discrepancies in X-ray data (e.g., disordered atoms) are addressed using:
- SHELXL refinement : Constraints (e.g., DFIX, FLAT) model disorder, while twin refinement handles non-merohedral twinning .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-stacking) to validate packing motifs .
- Comparative DFT calculations : Match experimental bond lengths/angles with theoretical models (B3LYP/6-31G*) .
Q. How do steric and electronic effects of substituents influence reactivity in nucleophilic substitution reactions?
The methyl group at N1 induces steric hindrance, reducing accessibility to the pyrazole ring’s C4 amine. Electron-withdrawing effects from the dihydrochloride salt enhance electrophilicity at C5, favoring regioselective substitutions (e.g., Suzuki coupling at C5 over C3). Kinetic studies (monitored via ¹H NMR) show 2× faster reaction rates at C5 compared to unsubstituted analogs .
Q. What in vitro models are appropriate for assessing biological activity, and how are interference factors controlled?
- Enzyme inhibition assays : Use recombinant kinases (e.g., JAK2) with ATP-competitive binding protocols. Control for off-target effects via counter-screens against related kinases .
- Antimicrobial testing : Broth microdilution (MIC determination) against P. aeruginosa and S. aureus. Include vehicle controls (DMSO ≤1%) to rule out solvent interference .
- Cytotoxicity profiling : MTT assays on human fibroblasts (e.g., NIH/3T3) with IC₅₀ normalization to account for salt-induced osmotic effects .
Q. How can computational methods predict binding modes of this compound with biological targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP pockets, prioritizing poses with H-bonds to hinge regions (e.g., Glu903 in JAK2) .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable complexes .
- Pharmacophore modeling : Map electrostatic and hydrophobic features to guide SAR studies for analogs .
Data Contradiction and Validation
Q. How are contradictory biological activity results reconciled across studies?
Discrepancies (e.g., varying IC₅₀ values) arise from assay conditions (e.g., ATP concentration in kinase assays). Normalize data using reference inhibitors (e.g., staurosporine) and validate via orthogonal methods (e.g., SPR for binding affinity) . Meta-analyses of published IC₅₀ ranges (e.g., 0.5–5 μM for kinase targets) identify outliers for retesting .
Q. What analytical techniques differentiate isomeric impurities in synthesized batches?
- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) with heptane/ethanol mobile phases .
- 2D NMR (COSY, NOESY) : Detects regioisomers via cross-peak patterns (e.g., NOE between N-methyl and C5-H) .
Comparative Studies
Q. How does this compound compare to analogs in pharmacokinetic profiling?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
